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Compound of Interest

Compound Name:
2,2-Dimethyl-4-oxa-1-

azaspiro[5.5]undecane

Cat. No.: B11907932

Get Quote

Executive Summary
Compound Identity: 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane CAS Registry Number:

90017-29-1 Molecular Formula: C₁₁H₂₁NO Exact Mass: 183.1623 Da[1][2]

Significance: CAS 90017-29-1 represents a "privileged scaffold" in modern drug discovery.[1][2]

Unlike flat aromatic structures, this spirocyclic amine offers high

character, improving solubility and metabolic stability while providing a rigid 3D vector for
ligand-protein interactions.[1][2]

The Analytical Challenge: Characterizing spirocyclic amines by Mass Spectrometry (MS) is

complex due to the quaternary spiro-carbon, which directs specific, non-intuitive fragmentation

pathways.[1][2] This guide compares the fragmentation behavior of CAS 90017-29-1 against a

standard monocyclic alternative, 2,2-Dimethylmorpholine, to demonstrate the stabilizing "Spiro

Effect" and identify diagnostic ions for Quality Control (QC) and metabolite identification.[1][2]

Chemical Profile & Structural Analysis[1][2][3]
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Feature Target: CAS 90017-29-1
Alternative: 2,2-

Dimethylmorpholine

Structure
Spirocyclic (Bicyclic, fused at

C5)
Monocyclic (Single ring)

Topology
Rigid, orthogonal ring

orientation
Flexible, chair/boat conformers

Formula C₁₁H₂₁NO C₆H₁₃NO

MW 183.29 g/mol 115.17 g/mol

Key Moiety
Cyclohexane spiro-fused to

morpholine
Isolated morpholine ring

MS Ionization
High efficiency ([M+H]⁺

dominant)
Moderate efficiency

Mechanistic Insight: The spiro-fusion at the C5 position of the morpholine ring creates a

quaternary center that blocks standard aromatization pathways, forcing the molecule to

fragment via specific bond scissions (Retro-Diels-Alder or radical-induced cleavage) rather than

non-specific degradation.[1][2]

Mass Spectrometry Performance Comparison
Experimental Conditions (Recommended)

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

Analyzer: Q-TOF or Orbitrap (High Resolution recommended for fragment confirmation).[1]

[2]

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[2]

Collision Energy (CE): Stepped 15-35 eV.[1][2]

Fragmentation Profile Comparison[1][2]
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Parameter
CAS 90017-29-1

(Spiro)

2,2-

Dimethylmorpholine

(Mono)

Interpretation

Precursor Ion m/z 184.17 [M+H]⁺ m/z 116.10 [M+H]⁺

The spiro precursor is

significantly more

stable at low CE due

to the rigid bicyclic

framework.[1][2]

Primary Fragment
m/z 168 (Loss of

CH₄/Methyl)
m/z 100 (Loss of CH₄)

Both lose the gem-

dimethyl group, but

the spiro core remains

intact.[1][2]

Diagnostic Ion 1
m/z 126 (Loss of

C₃H₆O)
m/z 86 (Ring opening)

The spiro compound

loses the "acetone-

equivalent" from the

morpholine ring,

retaining the

cyclohexane ring.[1][2]

Diagnostic Ion 2

m/z 98

(Cyclohexylamine

deriv.)[2]

m/z 70 (Morpholine

frag.)[2]

Critical Differentiator:

The m/z 98 ion

confirms the presence

of the spiro-

cyclohexane ring.[1][2]

Stability Index High Low

The spiro scaffold

resists complete

atomization at higher

energies compared to

the monocyclic

analog.[2]

Mechanistic Fragmentation Pathway[1][2]
The fragmentation of CAS 90017-29-1 follows a distinct logic governed by the stability of the

tertiary carbocation formed at the spiro junction.[1][2]
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Pathway A: Gem-Dimethyl Ejection (Steric Relief)[1][2]
Mechanism: The protonated amine directs a charge-remote fragmentation or an inductive

cleavage, ejecting a methyl radical or methane neutral.[1][2]

Observation: Transition from m/z 184 → 168.

Significance: Confirms the 2,2-dimethyl substitution pattern.[1][2]

Pathway B: Morpholine Ring Unzipping (Diagnostic)[1]
[2]

Mechanism: The oxa-aza ring opens via cleavage of the C-O bond, followed by the loss of a

neutral fragment (often acetone or propanal equivalent).[1][2]

Observation: Transition from m/z 184 → 126.

Significance: This fragment retains the cyclohexane ring attached to the nitrogen, proving the

spiro-connectivity.[1][2] If the rings were merely tethered (not spiro), this mass shift would

differ.[2]

Pathway C: Spiro-Core Disintegration[1][2]
Mechanism: At high collision energies (>40 eV), the spiro-carbon bonds cleave, separating

the cyclohexane ring.[1][2]

Observation: Formation of m/z 81 (cyclohexenyl cation) or m/z 98 (protonated methyl-

cyclohexylamine).[1][2]

Visualization: Fragmentation Logic
The following diagram illustrates the bond cleavage events mapped to the specific ions.
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Energy Regime

Precursor Ion [M+H]+
m/z 184.17

(Intact Spiro Scaffold)

Fragment m/z 168
[M+H - CH4]+

(Loss of Methyl)

 -16 Da (CH4)
Low CE

Fragment m/z 126
(Morpholine Ring Opening)

Retains Cyclohexane

 -58 Da (C3H6O)
Rxn: Ring Opening

Fragment m/z 98
(Spiro Cleavage)

Cyclohexylamine Core

 -28 Da (CO/C2H4)

Fragment m/z 81
(Cyclohexenyl Cation)

 -17 Da (NH3)

Low CE High CE

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of CAS 90017-29-1 under ESI-MS/MS conditions.

Experimental Protocol (Self-Validating)
To reproduce these results and validate the identity of CAS 90017-29-1 in a sample (e.g., raw

material ID or reaction monitoring), follow this protocol.

Step 1: Sample Preparation[2]
Stock Solution: Dissolve 1 mg of CAS 90017-29-1 in 1 mL of Methanol (HPLC grade).

Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (+0.1%

Formic Acid). Final conc: ~10 µg/mL.[2]
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Validation Check: Solution must be clear. Turbidity indicates insolubility or salt formation.

[2]

Step 2: LC-MS/MS Setup[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

Why? The spiro-amine is moderately lipophilic; C18 provides adequate retention to

separate it from salts.[1][2]

Flow Rate: 0.4 mL/min.[2]

Gradient:

0-1 min: 5% B (Isocratic hold to elute polar impurities).[1][2]

1-5 min: 5% → 95% B (Linear gradient).[1][2]

Note: CAS 90017-29-1 typically elutes around 3.5-4.0 min depending on dead volume.[1]

[2]

Step 3: Data Acquisition & Criteria[2]
Full Scan (MS1): Verify base peak at m/z 184.17 ± 0.05.

Fail Criteria: If base peak is 183 (radical) or 206 (Na+ adduct), adjust ionization voltage.[2]

Targeted MS2: Select m/z 184.17 for fragmentation.[2]

Acceptance Criteria (Identity Confirmation):

Presence of m/z 168 (>10% relative abundance).[2]

Presence of m/z 126 (>5% relative abundance).[2]

Absence of m/z 91 (Tropylium) – confirms lack of aromatic impurities.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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